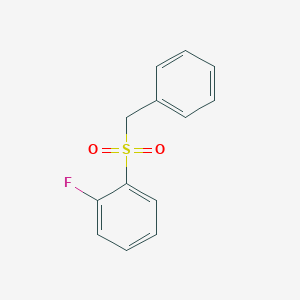![molecular formula C14H14FNO3 B7574766 3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)
3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid is a chemical compound that is also known as CPFA. It is a novel and potent inhibitor of the enzyme bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
CPFA exerts its pharmacological effects by inhibiting the BET proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated histones, which are involved in the activation of gene transcription. CPFA binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones, thereby inhibiting the transcription of target genes.
Biochemical and physiological effects:
CPFA has been shown to have various biochemical and physiological effects. Studies have shown that CPFA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPFA has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation. Furthermore, CPFA has been shown to reduce the damage caused by ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CPFA is its potent inhibitory activity against BET proteins, making it a valuable tool for studying the role of BET proteins in various diseases. However, one of the limitations of CPFA is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CPFA. One potential direction is the development of more potent and selective BET inhibitors that can be used for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of CPFA with other anti-cancer or anti-inflammatory agents. Furthermore, the development of novel drug delivery systems for CPFA could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Métodos De Síntesis
The synthesis of CPFA involves the reaction of 3-amino-4-fluorobenzoic acid with cyclopent-2-en-1-ylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, followed by the formation of an amide bond, resulting in the formation of CPFA.
Aplicaciones Científicas De Investigación
CPFA has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that CPFA has potent anti-cancer activity by inhibiting the BET proteins, which play a crucial role in the regulation of gene expression in cancer cells. CPFA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, CPFA has been shown to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
Propiedades
IUPAC Name |
3-[(2-cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c15-11-6-5-10(14(18)19)8-12(11)16-13(17)7-9-3-1-2-4-9/h1,3,5-6,8-9H,2,4,7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKXTNGEUGGVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)




![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)



![2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)

![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)